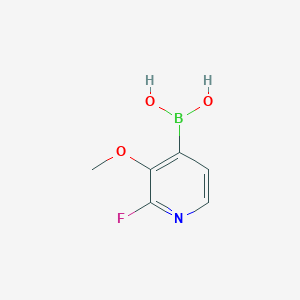

2-Fluoro-3-methoxypyridine-4-boronic acid

Descripción

2-Fluoro-3-methoxypyridine-4-boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated and methoxylated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

(2-fluoro-3-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHXSDGMVPHYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxypyridine-4-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the direct borylation of 2-fluoro-3-methoxypyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Fluoro-3-methoxypyridine-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-3-methoxypyridine-4-boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

2-Fluoro-3-methoxypyridine-4-boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-methoxypyridine-4-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The fluorine and methoxy groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-3-pyridineboronic acid: Similar structure but lacks the methoxy group.

4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the fluorine and pyridine ring.

4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

2-Fluoro-3-methoxypyridine-4-boronic acid is unique due to the presence of both fluorine and methoxy groups on the pyridine ring, which can significantly influence its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals and agrochemicals .

Actividad Biológica

2-Fluoro-3-methoxypyridine-4-boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and applications. This compound is particularly notable for its role in facilitating carbon-carbon bond formation through the Suzuki-Miyaura coupling reaction, a key reaction in organic synthesis.

Target of Action

The primary target for 2-Fluoro-3-methoxypyridine-4-boronic acid is the palladium catalyst utilized in the Suzuki-Miyaura coupling reaction. This compound interacts with the palladium through a process known as transmetalation, which is essential for the formation of new carbon-carbon bonds.

Biochemical Pathways

The involvement of this compound in biochemical pathways primarily revolves around its ability to form reversible covalent bonds with diols and other nucleophiles. This property enhances its utility in biochemical assays and drug design, allowing it to modulate enzyme activity and influence cellular processes such as signaling pathways and gene expression.

Cellular Effects

The biological activity of 2-Fluoro-3-methoxypyridine-4-boronic acid includes:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, thereby affecting downstream signaling pathways and altering gene expression patterns.

- Cell Signaling : It influences various cellular processes, including metabolism and cell signaling, which can lead to significant changes in cellular function.

These effects are attributed to its ability to form covalent bonds with target biomolecules, either at active sites or allosteric sites on enzymes.

Research Applications

2-Fluoro-3-methoxypyridine-4-boronic acid has several applications across different fields:

| Field | Application |

|---|---|

| Chemistry | Serves as a building block in the synthesis of complex organic molecules via Suzuki-Miyaura coupling. |

| Biology | Used in developing biologically active compounds, including enzyme inhibitors and receptor modulators. |

| Medicine | Important in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). |

| Industry | Applied in producing agrochemicals and advanced materials. |

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that 2-Fluoro-3-methoxypyridine-4-boronic acid can effectively inhibit certain kinases, leading to altered cell proliferation rates in cancer cell lines. For instance, studies involving kinase assays indicated that this compound significantly reduced the activity of targeted kinases involved in tumor growth.

- Nicotinic Acetylcholine Receptor Binding : In a study examining various pyridine analogs, it was found that derivatives similar to 2-Fluoro-3-methoxypyridine-4-boronic acid exhibited selective binding to nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in neuropharmacology .

Pharmacokinetics

The pharmacokinetic profile of 2-Fluoro-3-methoxypyridine-4-boronic acid indicates that it is relatively stable and can be readily prepared. Its stability allows for consistent results in biochemical assays and enhances its viability as a pharmaceutical candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.